molecular formula C21H19ClN2O5 B6515514 ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950276-27-4

ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B6515514
CAS No.: 950276-27-4
M. Wt: 414.8 g/mol
InChI Key: APHAIESLCMMVIB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O5 and its molecular weight is 414.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.0982494 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂₁H₁₉ClN₂O₅
  • Molecular Weight : 414.8 g/mol
  • CAS Number : 950276-27-4

The compound features a quinoline backbone, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the methoxy and carbamoyl groups may enhance its pharmacological profile.

Research indicates that quinoline derivatives often exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline compounds can inhibit various enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells.
  • Interaction with DNA : Some quinolines intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds can influence cell signaling pathways, such as those involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

This compound has shown promising results against a range of pathogens:

  • Bacterial Inhibition : Studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

In vitro studies have revealed that this compound induces apoptosis in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)
MCF-712
HeLa10
A54915

The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Hamon et al. (1996) evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated a broad spectrum of activity against both bacterial and fungal strains.
  • Anticancer Research :
    Research published by Keil et al. (1996) focused on the anticancer potential of quinoline derivatives. The study highlighted that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting a potential for development into therapeutic agents.

Properties

IUPAC Name

ethyl 6-chloro-4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-3-28-21(26)18-11-19(16-10-13(22)4-9-17(16)24-18)29-12-20(25)23-14-5-7-15(27-2)8-6-14/h4-11H,3,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHAIESLCMMVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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